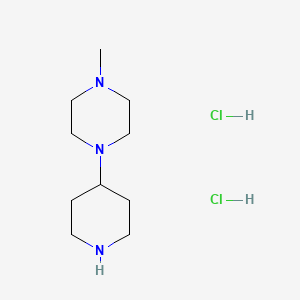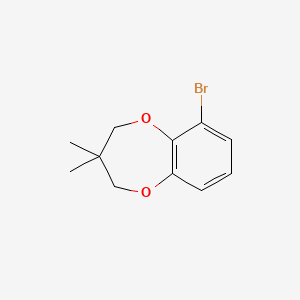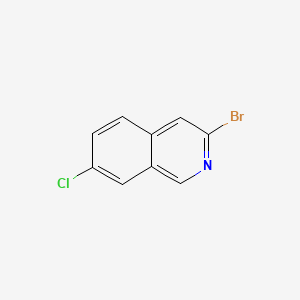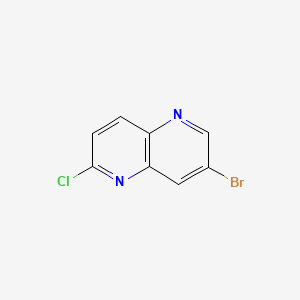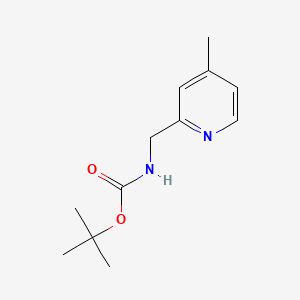
2-(N-Boc-aminomethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Boc-aminomethyl)-4-methylpyridine is a chemical compound that features a pyridine ring substituted with a methyl group at the 4-position and an N-Boc-aminomethyl group at the 2-position. The Boc group, which stands for tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Mechanism of Action
Target of Action
The primary target of 2-(N-Boc-aminomethyl)-4-methylpyridine is bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
The compound interacts with its targets by damaging the bacterial membrane . This interaction is facilitated by the cationic nature of the compound, which allows it to bind to the negatively charged bacterial membrane .
Biochemical Pathways
It is known that the compound’s bactericidal effect is rapid, suggesting that it disrupts essential cellular processes .
Pharmacokinetics
The compound is synthesized via a one-pot reaction involving isocyanate intermediates , which may influence its bioavailability.
Result of Action
The primary result of the compound’s action is the killing of bacterial cells. In particular, it has been shown to effectively kill methicillin-resistant Staphylococcus aureus (MRSA) persisters at four times the minimum inhibitory concentration (MIC) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by the presence of water, as boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then react with Grignard reagents to produce the desired compound .
Industrial Production Methods
Industrial production methods for 2-(N-Boc-aminomethyl)-4-methylpyridine are not extensively documented in the literature. the principles of large-scale organic synthesis, such as continuous flow reactors and the use of solid acid catalysts for efficient deprotection of Boc groups, can be applied to enhance productivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(N-Boc-aminomethyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: The pyridine ring can undergo substitution reactions, where substituents on the ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoromethanesulfonyl anhydride, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, amidation reactions can produce amides, while oxidation reactions can introduce carbonyl groups or other oxidized functionalities .
Scientific Research Applications
2-(N-Boc-aminomethyl)-4-methylpyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of potential drug candidates and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-(N-Boc-aminomethyl)pyridine: Similar structure but without the methyl group at the 4-position.
4-(N-Boc-aminomethyl)pyridine: Similar structure but with the aminomethyl group at the 4-position instead of the 2-position.
2-(N-Boc-aminomethyl)-5-methylpyridine: Similar structure but with the methyl group at the 5-position instead of the 4-position.
Uniqueness
2-(N-Boc-aminomethyl)-4-methylpyridine is unique due to the specific positioning of the Boc-aminomethyl group and the methyl group on the pyridine ring. This unique arrangement can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(4-methylpyridin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-5-6-13-10(7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDQBEGIPFNTRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856623 |
Source


|
| Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330755-53-7 |
Source


|
| Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
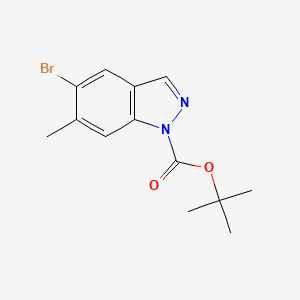
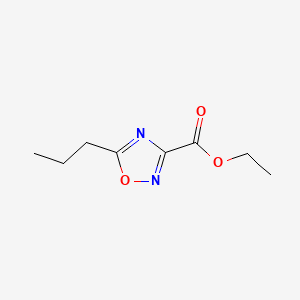
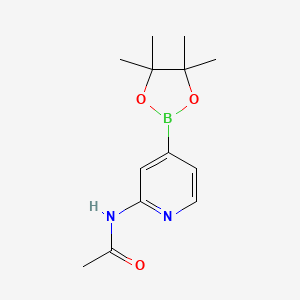
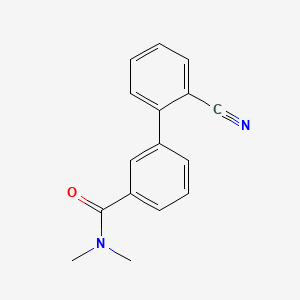
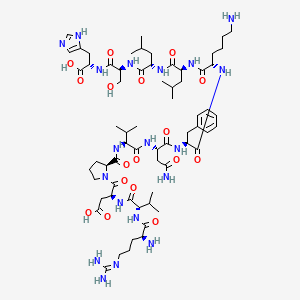
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B580790.png)
